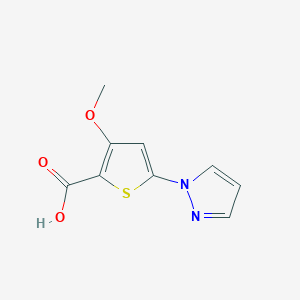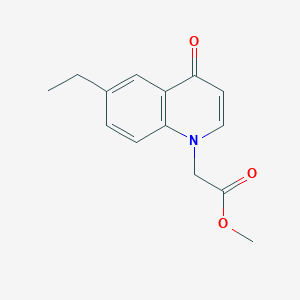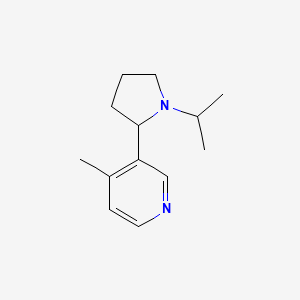![molecular formula C11H12N2O3S B11811364 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11811364.png)
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide: is an organic compound with the molecular formula C10H10O2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide typically involves the reaction of 5,6-dimethoxybenzo[b]thiophene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its methoxy groups may enhance its binding affinity to certain receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
5,6-Dimethoxybenzo[b]thiophene: The parent compound without the carbohydrazide group.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: A carboxylic acid derivative.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid methyl ester: A methyl ester derivative.
Uniqueness: 5,6-Dimethoxybenzo[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides opportunities for further chemical modifications.
Eigenschaften
Molekularformel |
C11H12N2O3S |
|---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
5,6-dimethoxy-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-6-4-10(11(14)13-12)17-9(6)5-8(7)16-2/h3-5H,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DMGLYWYXVRFJKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)NN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B11811309.png)







![N-Ethyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11811379.png)

